

CAS number and molecular structure of 4-(Bromomethyl)-3-methoxybenzoic acid

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Compound of Interest

Compound Name:	4-(Bromomethyl)-3-methoxybenzoic acid
Cat. No.:	B170681

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In-Depth Technical Guide to 4-(Bromomethyl)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Bromomethyl)-3-methoxybenzoic acid**, a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This document details its chemical properties, synthesis, and known applications, with a focus on its role in the preparation of advanced therapeutic agents.

Core Chemical Data

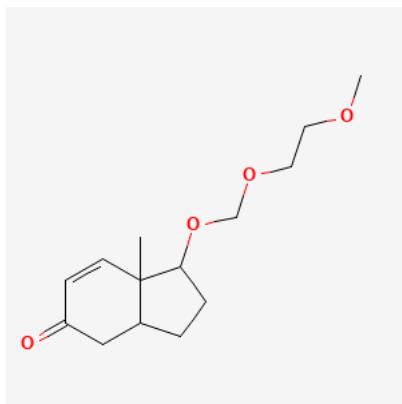
Chemical Name: **4-(Bromomethyl)-3-methoxybenzoic acid** CAS Number: 118684-13-2

Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

Physicochemical Properties

Property	Value	Reference
Melting Point	184-190 °C	[cite:]
Appearance	White to off-white solid	
Solubility	Soluble in many organic solvents	

Molecular Structure:



Synthesis and Experimental Protocols

The synthesis of **4-(Bromomethyl)-3-methoxybenzoic acid** is typically achieved through a two-step process starting from 4-methyl-3-methoxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a radical bromination of the methyl group, and finally hydrolysis of the ester to yield the desired product.

Step 1: Esterification to Methyl 4-methyl-3-methoxybenzoate

A standard esterification procedure, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed.

Step 2: Radical Bromination to Methyl 4-(bromomethyl)-3-methoxybenzoate

The benzylic methyl group of Methyl 4-methyl-3-methoxybenzoate is selectively brominated.

Experimental Protocol:

• Materials:

- Methyl 4-methyl-3-methoxybenzoate
- N-Bromosuccinimide (NBS)
- A radical initiator (e.g., benzoyl peroxide or AIBN)
- A suitable solvent (e.g., carbon tetrachloride or chlorobenzene)[1]

• Procedure:

- Dissolve Methyl 4-methyl-3-methoxybenzoate in the chosen solvent in a round-bottom flask.
- Add N-Bromosuccinimide (typically 1.05-1.2 equivalents) and a catalytic amount of the radical initiator.
- Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.[1]
- Monitor the reaction progress by a suitable method (e.g., TLC or GC).
- Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude Methyl 4-(bromomethyl)-3-methoxybenzoate, which can be further purified by recrystallization.[1]

Step 3: Hydrolysis to 4-(Bromomethyl)-3-methoxybenzoic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

- Materials:
 - Methyl 4-(bromomethyl)-3-methoxybenzoate
 - A base (e.g., sodium hydroxide or potassium hydroxide)
 - A solvent mixture (e.g., methanol/water or ethanol/water)
 - Hydrochloric acid for acidification
- Procedure:
 - Dissolve Methyl 4-(bromomethyl)-3-methoxybenzoate in the alcohol/water solvent system.
 - Add a solution of the base (e.g., aqueous NaOH).
 - Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
 - Remove the alcohol under reduced pressure.
 - Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain **4-(Bromomethyl)-3-methoxybenzoic acid**.

Applications in Drug Development

A significant application of **4-(Bromomethyl)-3-methoxybenzoic acid** is its use as a key intermediate in the synthesis of analogs of mifepristone. Mifepristone is a potent progesterone and glucocorticoid receptor antagonist.^{[2][3][4]} The modification of the C-11 phenyl group of mifepristone, for which **4-(Bromomethyl)-3-methoxybenzoic acid** can serve as a building block, allows for the generation of new analogs with potentially altered pharmacokinetic and pharmacodynamic profiles.^[5] These new analogs are investigated for various therapeutic applications, including oncology and as more selective antiprogestational agents.^{[2][4][6]}

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the direct biological activity and the specific signaling pathways modulated by **4-(Bromomethyl)-3-methoxybenzoic acid** itself. Its primary role in the literature is that of a chemical intermediate. However, the biological activity of its derivatives, such as the mifepristone analogs, is well-documented. These analogs exert their effects by competitively binding to and blocking progesterone and glucocorticoid receptors, thereby interfering with the signaling pathways of these steroid hormones.

Data Summary

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
4-(Bromomethyl)-3-methoxybenzoic acid	118684-13-2	C ₉ H ₉ BrO ₃	245.07	184-190
Methyl 4-(bromomethyl)-3-methoxybenzoate	70264-94-7	C ₁₀ H ₁₁ BrO ₃	259.10	90

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway to obtain **4-(Bromomethyl)-3-methoxybenzoic acid**.

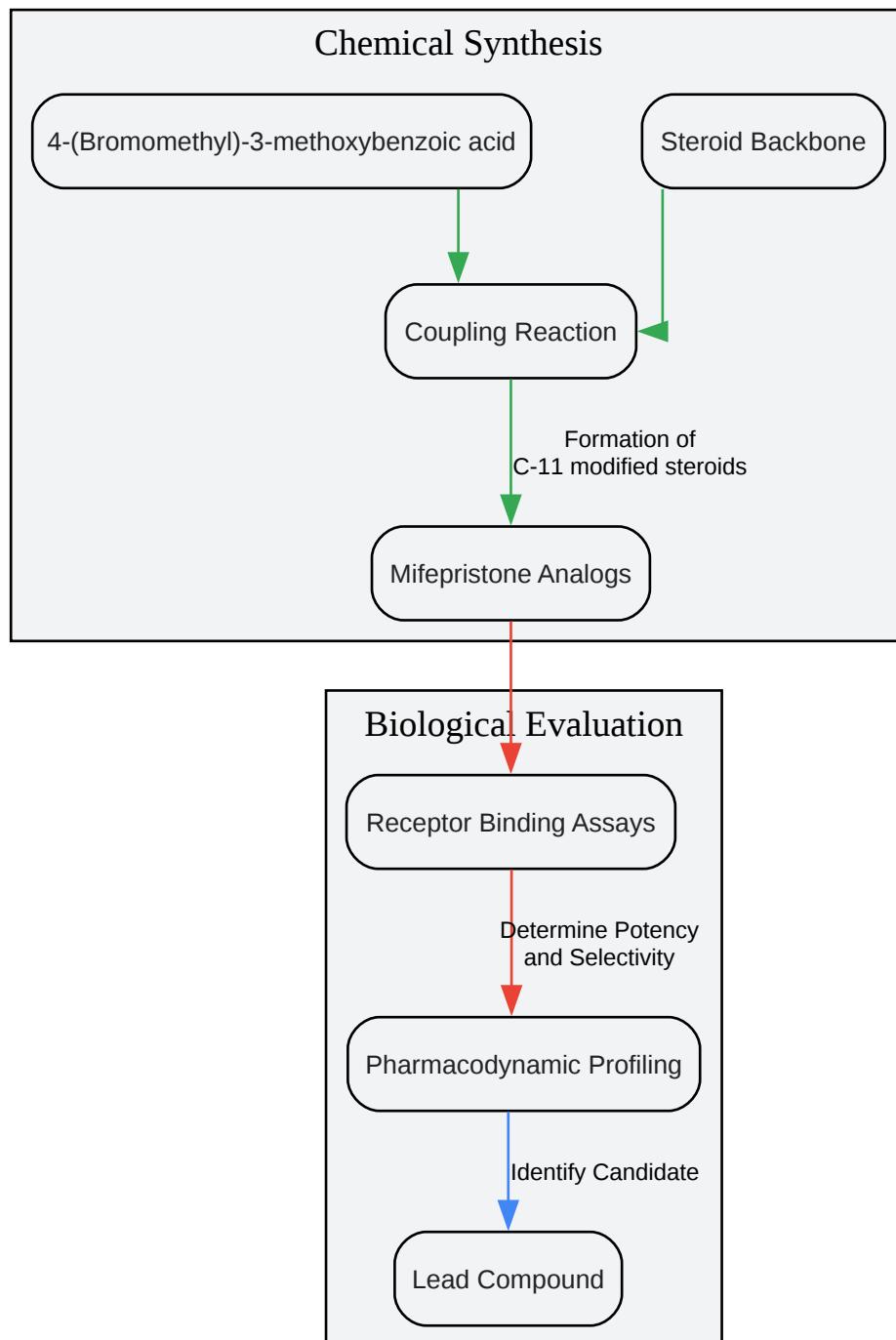


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Caption: Synthetic pathway for **4-(Bromomethyl)-3-methoxybenzoic acid**.

Logical Relationship in Drug Discovery

This diagram shows the role of **4-(Bromomethyl)-3-methoxybenzoic acid** as a building block in the development of mifepristone analogs.



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